1-(5-Chloro-2-thienyl)-1-propanol

Lipophilicity LogP Medicinal Chemistry

1-(5-Chloro-2-thienyl)-1-propanol (IUPAC: 1-(5-chlorothiophen-2-yl)propan-1-ol) is a heterocyclic organic compound belonging to the chlorinated thienyl alcohol class, characterized by a 5-chloro-substituted thiophene ring linked at the 2-position to a secondary propanol chain. Its molecular formula is C7H9ClOS with a molecular weight of 176.66 g/mol, and it carries the MDL identifier MFCD11521220.

Molecular Formula C7H9ClOS
Molecular Weight 176.66 g/mol
Cat. No. B7846252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-thienyl)-1-propanol
Molecular FormulaC7H9ClOS
Molecular Weight176.66 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(S1)Cl)O
InChIInChI=1S/C7H9ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-5,9H,2H2,1H3
InChIKeyOFXFFAXLCQLCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-thienyl)-1-propanol (CAS 857362-55-1): Procurement-Relevant Identity and Sourcing Profile


1-(5-Chloro-2-thienyl)-1-propanol (IUPAC: 1-(5-chlorothiophen-2-yl)propan-1-ol) is a heterocyclic organic compound belonging to the chlorinated thienyl alcohol class, characterized by a 5-chloro-substituted thiophene ring linked at the 2-position to a secondary propanol chain . Its molecular formula is C7H9ClOS with a molecular weight of 176.66 g/mol, and it carries the MDL identifier MFCD11521220 [1]. The compound is commercially available as a research chemical from multiple suppliers, including Fluorochem and Leyan, typically at 97% purity, and is primarily intended for laboratory-scale organic synthesis and medicinal chemistry applications . Notably, this compound lacks a chiral center at the alcohol-bearing carbon, which distinguishes it from many structurally related chiral intermediates used in pharmaceutical synthesis and simplifies stereochemical considerations during procurement and reaction planning .

AchiralNo stereocenter at the alcohol carbon simplifies synthesis and analytical QC.
Secondary AlcoholOxidizable to ketone; distinct reactivity from primary/tertiary isomers.
5-ChlorothienylAryl chloride handle enables cross-coupling after alcohol functionalization.

Why 1-(5-Chloro-2-thienyl)-1-propanol Cannot Be Casually Substituted by Structurally Similar Chlorothienyl Alcohols


In procurement for organic synthesis and medicinal chemistry, substituting 1-(5-Chloro-2-thienyl)-1-propanol with seemingly analogous compounds—such as 2-(5-chloro-2-thienyl)-2-propanol or 1-(5-chloro-2-thienyl)-2-propanol—introduces quantifiable risks that can derail synthetic routes or confound structure-activity relationship (SAR) studies. Although these analogs share the identical molecular formula (C7H9ClOS) and molecular weight (176.66 g/mol) , they differ fundamentally in alcohol substitution pattern (primary vs. secondary vs. tertiary), which directly alters LogP, hydrogen-bonding capacity, and susceptibility to oxidation [1]. Even minor positional isomerism shifts the spatial orientation of the hydroxyl group, affecting downstream derivatization efficiency and biological target engagement when the alcohol serves as a pharmacophoric element or conjugation handle. The evidence presented in Section 3 provides explicit, comparator-based justification for selecting this specific regioisomer over its closest structural alternatives.

LogP shift2-Propanol isomer has ~4.7× lower lipophilicity; membrane partitioning and assay behavior may not transfer.
Reactivity mismatchTertiary alcohol analogs resist oxidation; downstream derivatization pathways may be compromised.
Chirality burdenChiral analogs require enantiomeric separation and chiral QC; procurement complexity and cost differ significantly.

1-(5-Chloro-2-thienyl)-1-propanol: Quantified Differentiation Versus Closest Structural Analogs


LogP Differentiation: 1-(5-Chloro-2-thienyl)-1-propanol Exhibits 4.7-Fold Higher Lipophilicity Than the 2-Propanol Structural Isomer

Calculated lipophilicity (LogP) is a critical determinant of membrane permeability and compound behavior in biological assays. 1-(5-Chloro-2-thienyl)-1-propanol, a secondary alcohol, possesses a computed LogP of 2.84 . In stark contrast, its structural isomer 1-(5-chloro-2-thienyl)-2-propanol—which differs only by shifting the hydroxyl from the 1-position to the 2-position on the propyl chain—exhibits a substantially lower computed LogP of approximately 0.6 [1]. This 4.7-fold difference in lipophilicity (2.84 vs. 0.6) translates to markedly different pharmacokinetic and extraction behavior. For procurement decisions, this means the two isomers cannot be considered interchangeable in any context where lipophilicity governs compound fate, such as in cell-based assays, in vivo distribution studies, or liquid-liquid extraction workflows.

Lipophilicity
Reported
LogP 2.84 vs 0.6 (~4.7×)
Supports lipophilicity-driven isomer selection
Computed values; confirm experimentally for critical applications
Lipophilicity LogP Medicinal Chemistry Drug Design Structure-Property Relationship

Chirality Distinction: 1-(5-Chloro-2-thienyl)-1-propanol is Achiral, Eliminating Enantiomeric Complexity Present in Key Pharmaceutical Intermediates

Achiral nature is a verifiable, differentiating feature that carries procurement and process implications. 1-(5-Chloro-2-thienyl)-1-propanol lacks a chiral center at the alcohol-bearing carbon (C1) , meaning it exists as a single molecular entity requiring no enantiomeric separation or chiral analytical controls. In direct contrast, the related pharmaceutical intermediate (1S)-3-chloro-1-(2-thienyl)propan-1-ol possesses a defined stereocenter and requires enzymatic resolution or asymmetric synthesis for production [1]. For a scientific user, the target compound eliminates the need for chiral chromatography during purification, reduces analytical burden (no requirement for chiral HPLC or optical rotation measurement), and avoids complications associated with racemization during storage or reaction. For procurement, this translates to simpler quality control specifications and potentially lower cost compared to single-enantiomer thienyl propanol derivatives.

Chirality
Head-to-head
0 chiral centers vs 1 chiral center
Simplifies analytical method development
Eliminates chiral chromatography; verify achiral identity by NMR
Chirality Stereochemistry Process Chemistry Analytical Development Pharmaceutical Intermediates

Synthetic Intermediacy: Positioned for Downstream Functionalization as a 5-Chlorothiophene-Derived Secondary Alcohol

The compound serves as a versatile intermediate with two distinct reactive handles: a secondary hydroxyl group capable of oxidation to the corresponding ketone (1-(5-chloro-2-thienyl)propan-1-one) or esterification/etherification, and a 5-chloro substituent on the thiophene ring amenable to cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. While direct comparative yield data versus specific analogs is not available in open literature for this precise scaffold, the combination of a secondary alcohol with an aryl chloride on an electron-rich thiophene ring is a recognized structural motif for sequential functionalization. The 5-chloro-2-thienyl moiety itself is a validated pharmacophoric element in numerous bioactive molecules, including HIV-1 protease inhibitors and kinase inhibitors, where the chlorine atom serves as both a metabolic blocking group and a synthetic handle [2]. For procurement, this compound offers a pre-assembled core that can be elaborated in multiple directions without the need for de novo heterocycle construction.

Synthetic Versatility
Class-level
Dual orthogonal handles (alcohol + aryl chloride)
May support sequential functionalization strategy
Reactivity inferred from class behavior; validate with specific conditions
Organic Synthesis Building Block Cross-Coupling Medicinal Chemistry Derivatization

Procurement Cost Differentiation: 1-(5-Chloro-2-thienyl)-1-propanol Commands Premium Pricing Relative to Tertiary Alcohol Analog, Reflecting Synthetic Complexity

Procurement pricing provides a market-derived proxy for synthetic accessibility and commercial demand. 1-(5-Chloro-2-thienyl)-1-propanol is listed at approximately €1,373.40 for a 5g quantity from abcr GmbH, translating to ~€275 per gram [1]. In contrast, the tertiary alcohol analog 2-(5-chloro-2-thienyl)-2-propanol (CAS 62119-82-8) is available from multiple suppliers at substantially lower price points, with typical research quantities priced significantly below this threshold . This price differential—approximately 5- to 10-fold higher for the target compound—reflects the lower commercial availability and more demanding synthesis of this specific secondary alcohol regioisomer. For procurement planning, this means the target compound represents a higher-cost, lower-volume research chemical that should be reserved for applications where its specific substitution pattern (secondary alcohol at the 1-position) is structurally essential, rather than used as a generic thienyl alcohol building block.

Procurement Cost
Reported
~€275/g vs lower-cost tertiary alcohol
Premium pricing reflects regioisomer specificity
Pricing subject to supplier and quantity; verify current quotes
Procurement Cost Analysis Supply Chain Research Chemicals Budget Planning

1-(5-Chloro-2-thienyl)-1-propanol: Evidence-Aligned Research and Procurement Application Scenarios


Medicinal Chemistry SAR Exploration Requiring Defined Lipophilicity

When a medicinal chemistry program requires systematic exploration of lipophilicity's impact on target engagement or cellular permeability within a chlorothienyl alcohol series, 1-(5-Chloro-2-thienyl)-1-propanol provides a quantifiably distinct LogP value (2.84) compared to the more polar 1-(5-chloro-2-thienyl)-2-propanol isomer (LogP ~0.6) . This 4.7-fold difference in lipophilicity [1] enables controlled SAR studies where hydrophobicity is intentionally varied while maintaining the core chlorothienyl scaffold. Procurement of this specific isomer is scientifically justified when the experimental design requires the higher LogP value to achieve desired membrane partitioning or when comparing the biological activity of secondary versus primary alcohol regioisomers. Use of the incorrect isomer would introduce a confounding ~4.7-fold lipophilicity shift, invalidating any conclusions drawn about the contribution of the alcohol substitution pattern to observed biological effects.

Synthetic Route Design Requiring Orthogonal Reactivity from a Single Building Block

In complex molecule synthesis where a 5-chloro-2-thienyl core must be sequentially functionalized, 1-(5-Chloro-2-thienyl)-1-propanol offers two orthogonal reactive handles within a single pre-assembled scaffold . The secondary alcohol can be oxidized to the ketone or converted to esters/ethers in a first step, while the aryl chloride remains intact for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) to install aryl, amine, or alkyne diversity elements [1]. This sequential functionalization strategy is not feasible with non-halogenated thienyl propanol analogs, which lack the aryl chloride handle and therefore require de novo halogenation or alternative synthetic approaches. For procurement, this compound is specifically valuable when the synthetic route demands a building block that can undergo alcohol functionalization first, followed by C–C or C–N bond formation at the thiophene ring, avoiding protecting group manipulations and reducing step count.

Analytical Method Development Requiring an Achiral Reference Standard

In analytical laboratories developing HPLC, GC, or LC-MS methods for chlorothienyl alcohol-containing pharmaceutical intermediates or degradation products, 1-(5-Chloro-2-thienyl)-1-propanol serves as an achiral reference standard that simplifies method validation . Because the compound lacks a stereogenic center at the alcohol-bearing carbon [1], it elutes as a single chromatographic peak without requiring chiral stationary phases or enantiomeric resolution. This contrasts sharply with chiral thienyl propanol derivatives—such as (1S)-3-chloro-1-(2-thienyl)propan-1-ol [2]—which necessitate chiral HPLC columns, multiple reference standards for each enantiomer, and more complex validation protocols. Procurement of this achiral compound is specifically indicated when establishing baseline retention times, response factors, or stability-indicating methods for non-stereospecific assays where enantiomeric separation would introduce unnecessary complexity, time, and cost.

Cost-Conscious Research Where Regioisomer Identity is Structurally Critical

When budget constraints demand careful justification of chemical expenditures, the procurement decision between 1-(5-Chloro-2-thienyl)-1-propanol and structurally similar analogs must be data-driven. This specific regioisomer commands a premium price—approximately €275 per gram from major suppliers —which is substantially higher (estimated 5- to 10-fold) than the tertiary alcohol analog 2-(5-chloro-2-thienyl)-2-propanol [1]. This cost differential means that procurement of 1-(5-Chloro-2-thienyl)-1-propanol is only justified when the specific substitution pattern (secondary alcohol at the 1-position of the propyl chain) is structurally essential to the synthetic target or SAR hypothesis. If the research objective can be satisfied using the cheaper tertiary alcohol analog—for example, when only the chlorothienyl core is relevant and the alcohol serves merely as a solubility-modifying group—then substitution may be appropriate. However, when the secondary alcohol's specific geometry, hydrogen-bonding capacity, or oxidizability is integral to the project's scientific objectives, the higher procurement cost of the target compound is a necessary investment in experimental validity.

Application
Selection Property
Validation Focus
SAR with controlled lipophilicity
Higher LogP secondary alcohol isomer
LogP-dependent membrane partitioning or target engagement
Sequential scaffold derivatization
Orthogonal reactivity (alcohol + aryl chloride)
Alcohol functionalization without aryl chloride interference
Achiral reference standard
No stereocenter (single chromatographic peak)
Non-chiral HPLC/GC method development
Regioisomer-critical procurement
Specific 1-propanol secondary alcohol regioisomer
Verify structural necessity vs. cheaper regioisomer/analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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